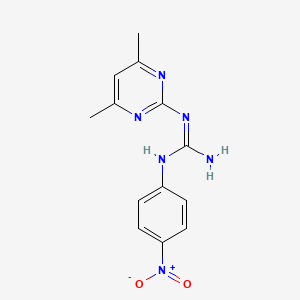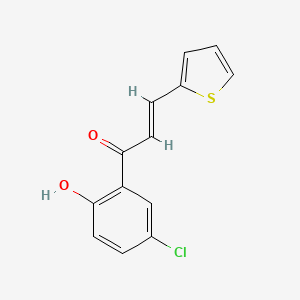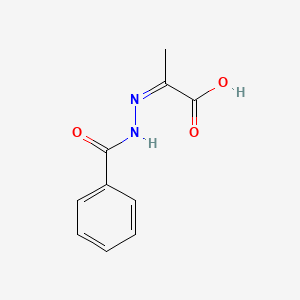
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine, also known as DMPNG, is a chemical compound that has been widely used in scientific research applications. It is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that plays a crucial role in the production of nitric oxide (NO) in the body. The inhibition of NOS by DMPNG has been shown to have various biochemical and physiological effects, which make it an important tool for studying the role of NO in different biological processes.
作用机制
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine acts as a competitive inhibitor of NOS by binding to the enzyme's active site. It prevents the conversion of L-arginine to NO and L-citrulline, which leads to a decrease in NO production. This inhibition of NOS by N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been shown to have various physiological effects, including vasodilation, decreased platelet aggregation, and reduced inflammation.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been shown to have various biochemical and physiological effects, which make it an important tool for studying the role of NO in different biological processes. It has been shown to decrease blood pressure and increase blood flow in animal models, indicating its potential use in the treatment of cardiovascular diseases. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has also been shown to reduce inflammation and oxidative stress in various tissues, which may have implications for the treatment of inflammatory disorders and neurodegenerative diseases.
实验室实验的优点和局限性
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has several advantages as a research tool, including its high potency and selectivity for NOS inhibition. It is also relatively stable and easy to handle, making it a convenient tool for in vitro and in vivo experiments. However, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
未来方向
There are several future directions for the use of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine in scientific research. One potential area of study is the role of NO in cancer progression and metastasis. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been shown to inhibit tumor growth and angiogenesis in animal models, indicating its potential use in cancer therapy. Another area of study is the potential use of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been shown to reduce oxidative stress and inflammation in the brain, which may have implications for the treatment of these disorders. Finally, the development of new NOS inhibitors based on the structure of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine may lead to the discovery of new therapeutic targets for various diseases.
合成方法
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine involves the reaction of 4,6-dimethyl-2-pyrimidinamine with 4-nitrobenzene-1,2-diamine in the presence of a guanidine reagent. The reaction yields N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine as a yellow crystalline solid with a melting point of 227-230°C.
科学研究应用
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been used extensively in scientific research to investigate the role of NO in various biological processes. It has been shown to inhibit NOS in vitro and in vivo, which has led to the discovery of new pathways and mechanisms involved in NO signaling. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been used to study the role of NO in cardiovascular diseases, inflammation, and neurodegenerative disorders.
属性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-nitrophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-8-7-9(2)16-13(15-8)18-12(14)17-10-3-5-11(6-4-10)19(20)21/h3-7H,1-2H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGHFTYJXGYYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-nitrophenyl)guanidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4-chlorophenyl)propyl]propanamide](/img/structure/B5910051.png)
![1-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-4-methylpiperazine](/img/structure/B5910058.png)
![4-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}quinazoline](/img/structure/B5910063.png)

![ethyl [(2-methyl-4-nitro-1H-imidazol-5-yl)thio]acetate](/img/structure/B5910074.png)
![1-{5-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5910075.png)

![5-hydroxy-1,3-dimethyl-3,3a,4,6a-tetrahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B5910087.png)

![4-[(4-tert-butylphenyl)sulfonyl]thiomorpholine](/img/structure/B5910102.png)
![3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5910110.png)
![7-amino-2-methyl-4-oxo-5-(3-pyridinyl)-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5910125.png)
![3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B5910142.png)
